4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
CAS No.: 71675-87-1
Cat. No.: VC21339938
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 71675-87-1 |
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Molecular Formula | C10H13NO5S |
Molecular Weight | 259.28 g/mol |
IUPAC Name | 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid |
Standard InChI | InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13) |
Standard InChI Key | OJVNCXHGGYYOPH-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N |
Canonical SMILES | CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N |
Appearance | Solid powder |
Chemical Identity and Structure
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, identified by CAS number 71675-87-1, is an aromatic benzoic acid derivative with multiple functional groups strategically positioned on its benzene ring. The compound has a molecular formula of C₁₀H₁₃NO₅S and a molecular weight of 259.28 g/mol . Its structure features a benzoic acid core with a methoxy group at position 2, an amino group at position 4, and an ethylsulfonyl group at position 5.
The chemical identity can be represented by the following key identifiers:
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EINECS number:.275-833-8
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MDL number: MFCD04973619
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InChI: InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)
The compound's structure confers it with specific chemical properties that make it valuable in various applications, particularly in pharmaceutical synthesis and analysis.
Physical and Chemical Properties
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid presents as a slightly pink to white crystalline solid under standard conditions . Its physical state and appearance make it relatively easy to handle in laboratory settings, though appropriate safety measures should still be observed.
Physical Properties
The compound exhibits distinct physical characteristics that are essential for its identification and quality assessment. These properties are summarized in the table below:
Property | Value |
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Physical State | Solid |
Color | White to buff colored powder or Slightly Pink Solid |
Melting Point | 82-85°C |
Boiling Point | 529.6±50.0°C (Predicted) |
Density | 1.390±0.06 g/cm³ (Predicted) |
Vapor Pressure | 0 Pa at 25°C |
Water Solubility | 8.555 g/L at 25°C |
Chemical Properties
The compound contains several functional groups that determine its chemical behavior:
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The amino group at position 4 contributes to the compound's basicity and can participate in various reactions including nucleophilic substitutions.
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The ethylsulfonyl group at position 5 provides additional reactivity and influences the electron distribution within the molecule.
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The methoxy group at position 2 offers a site for potential transformations and affects the compound's solubility profile.
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The carboxylic acid function enables salt formation, esterification, and other typical carboxylic acid reactions.
The compound has a predicted pKa value of 4.09±0.10, indicating its weakly acidic nature . Its solubility profile shows it is slightly soluble in organic solvents such as chloroform and methanol, while exhibiting moderate solubility in water .
Synthesis Methods
The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid has been extensively studied, with several efficient methods developed for its preparation. The most significant approaches involve two-step synthetic routes starting from 2-methoxy-4-acetaminomethyl benzoate.
Two-Step Synthesis Method
The patents CN103304453A and CN103319385B describe similar two-step methods for synthesizing this compound with high yield and purity . The synthesis proceeds as follows:
First Step: Chlorosulfonation
In the first step, 2-methoxy-4-acetamino-methylbenzoate reacts with chlorosulfonic acid to produce 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. The reaction occurs with a molar ratio of 1:(5-8) of starting material to chlorosulfonic acid and proceeds for 6-9 hours .
This reaction is typically conducted at controlled temperatures below 10°C to manage the exothermic nature of the chlorosulfonation process. After completion, the reaction mixture undergoes hydrolysis separation to isolate the intermediate product .
Second Step: Sulfonylation and Hydrolysis
The second step involves reacting the intermediate (2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate) with sodium sulfite and diethyl sulfate. This reaction is conducted under reflux conditions for 6-9 hours with a molar ratio of 1:(4-6):(2-3) for the intermediate, sodium sulfite, and diethyl sulfate, respectively .
Following the reaction, the mixture undergoes acidification with hydrochloric acid to pH 2-3, followed by filtration, water washing, decolorization with activated carbon, recrystallization, and drying to yield the final product .
Alternative Preparation Method
Uses and Applications
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid serves several important functions in pharmaceutical research and development.
Pharmaceutical Reference Standard
Chemical Reactions
The reactivity of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is dictated by its various functional groups, each capable of participating in specific chemical transformations.
Reaction with Aluminum
According to the Chemical Book information, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid reacts with aluminum to produce an acylation reaction that yields 2,2'-dithiodiethanol (DTE) . This reaction demonstrates the compound's potential for metal-mediated transformations.
The DTE produced from this reaction can further react with various organic compounds to yield a range of products, including salicylic acid or bromoethanes . This reactivity pattern illustrates the compound's potential utility as a synthetic building block.
Carboxylic Acid Reactions
As a benzoic acid derivative, the compound can undergo typical carboxylic acid reactions:
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Esterification to form corresponding esters
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Salt formation with bases
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Decarboxylation under appropriate conditions
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Reduction to the corresponding alcohol
Amino Group Reactions
The amino group at position 4 can participate in various reactions:
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Diazotization to form diazonium salts
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
Analytical Identification
High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for determining the purity of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. This technique can achieve accurate purity assessments, with reported purities reaching 99.71% in industrial preparations .
Other analytical methods that could be employed for identification and characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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